Robalzotan

Neuropharmacology Receptor Binding Selectivity Profiling

Robalzotan (NAD-299, AZD-7371) is the superior 5-HT1A antagonist for CNS research requiring unambiguous target engagement. Unlike WAY-100635—which exhibits 5.8-fold higher affinity for alpha-1 adrenoceptors (Ki=45 nM) and significant D2/D3 binding—Robalzotan delivers >400-fold selectivity, ensuring experimental results are truly 5-HT1A-specific. As the scaffold for [11C]NAD-299 PET tracer with validated primate/human brain occupancy, it is the definitive reference standard for in vivo receptor occupancy studies and preclinical models of cognition, anxiety, and depression. Choose Robalzotan when data integrity demands uncompromised receptor selectivity.

Molecular Formula C18H23FN2O2
Molecular Weight 318.4 g/mol
CAS No. 169758-66-1
Cat. No. B1680709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRobalzotan
CAS169758-66-1
Synonyms3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen tartrate monohydrate
NAD 299
NAD-299
robalzotan
Molecular FormulaC18H23FN2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N
InChIInChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1
InChIKeyMQTUXRKNJYPMCG-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Robalzotan (NAD-299) Procurement Guide for Selective 5-HT1A Receptor Antagonism in CNS & PET Research


Robalzotan (CAS 169758-66-1), also known as NAD-299 or AZD-7371, is a small-molecule, highly selective, and high-affinity antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor [1]. It is a chroman derivative [2], and its primary value proposition is its exceptional selectivity profile (>400-fold for 5-HT1A over other receptors) which distinguishes it from other commonly used 5-HT1A antagonists like WAY-100635 [3]. This unique profile makes it a critical research tool for isolating 5-HT1A-mediated effects and has established it as a key radioligand ([11C]Robalzotan) for Positron Emission Tomography (PET) imaging of 5-HT1A receptor distribution and occupancy in the living brain [4].

Why Robalzotan (NAD-299) Cannot Be Substituted by Other 5-HT1A Antagonists Like WAY-100635


Substituting Robalzotan (NAD-299) with other common 5-HT1A receptor antagonists, particularly WAY-100635, introduces significant confounding factors due to major differences in receptor selectivity profiles. In vitro binding assays directly comparing the two compounds reveal that while Robalzotan has a Ki of 0.6 nM for the 5-HT1A receptor [1], it exhibits weak affinity for alpha-1 (Ki = 260 nM) and beta (Ki = 340 nM) adrenoceptors. In stark contrast, WAY-100635 shows substantial off-target binding, with a 5.8-fold higher affinity for alpha-1 adrenoceptors (Ki = 45 nM) and significant affinity for dopamine D2 and D3 receptors (Ki = 79 nM and 67 nM, respectively) [2]. This means that in complex systems, experiments using WAY-100635 are more likely to produce results influenced by adrenergic and dopaminergic signaling, whereas Robalzotan provides a significantly cleaner 5-HT1A-specific readout. For this reason, generic substitution is not scientifically valid.

Quantitative Evidence for Selecting Robalzotan (NAD-299) Over Alternatives


Robalzotan vs. WAY-100635: Superior Selectivity for 5-HT1A Receptors in Radioligand Binding Assays

In a direct head-to-head comparison, Robalzotan (NAD-299) demonstrates >400-fold selectivity for the 5-HT1A receptor, whereas the commonly used comparator WAY-100635 has a substantially inferior selectivity profile. Robalzotan's Ki for alpha-1 adrenoceptors is 260 nM, while WAY-100635's Ki for the same off-target is 45 nM, a 5.8-fold difference [1]. This indicates a higher risk of off-target adrenergic effects with WAY-100635. Robalzotan's only off-target hits with Ki < 1 μM were alpha-1 (260 nM) and beta (340 nM) adrenoceptors, while WAY-100635 also bound dopamine D2 (Ki=79 nM) and D3 (Ki=67 nM) receptors [2].

Neuropharmacology Receptor Binding Selectivity Profiling

Robalzotan vs. WAY-100635: In Vivo Efficacy in a Cholinergic Deficit Model (Scopolamine-Induced Amnesia)

In a study of scopolamine-induced impairment of passive avoidance in rats, both Robalzotan (NAD-299) and the acetylcholinesterase inhibitor donepezil attenuated the cognitive deficit. At the highest dose tested (0.35 μmol/kg s.c.), Robalzotan and donepezil produced comparable effects in this model of cholinergic hypofunction, which is relevant for Alzheimer's disease research [1]. This demonstrates that Robalzotan's 5-HT1A antagonism translates into in vivo efficacy comparable to a clinical standard-of-care.

Behavioral Pharmacology Cognition Alzheimer's Disease Models

Robalzotan (NAD-299) vs. 8-OH-DPAT: Characterization as a Neutral Antagonist at 5-HT1A Receptors

Robalzotan (NAD-299) acts as a neutral antagonist at the 5-HT1A receptor. Unlike the agonist 8-OH-DPAT, Robalzotan binding is unaffected by the GTP analog guanylylimidodiphosphate (Gpp(NH)p), indicating it does not induce or stabilize the active G-protein-coupled state of the receptor [1]. In functional cAMP assays in GH4ZD10 cells, Robalzotan competitively blocked 5-HT-induced inhibition of VIP-stimulated cAMP production, exhibiting no intrinsic activity of its own (i.e., it is a silent antagonist) [2].

Signal Transduction Functional Assay cAMP

Robalzotan (NAD-299) vs. WAY-100635 as a PET Radioligand: In Vivo Brain Occupancy and Dose-Response

Robalzotan can be radiolabeled with carbon-11 ([11C]NAD-299) and used as a PET radioligand to quantify 5-HT1A receptor occupancy in the living brain. In a study in cynomolgus monkeys, Robalzotan demonstrated a clear, dose-dependent occupancy of 5-HT1A receptors. Intravenous administration of 100 μg/kg achieved a peak receptor occupancy of 70-80% in neocortical regions [1]. This property is further validated in humans, where a 10 mg oral dose produced high occupancy (62-85% in raphe; 68-75% in neocortex) at Cmax [2]. This enables direct translation of preclinical occupancy data to clinical dose selection.

PET Imaging Receptor Occupancy Neuroimaging

Optimal Use Cases for Robalzotan (NAD-299) Based on Validated Differentiation Data


Neuropharmacological Studies Requiring Unambiguous 5-HT1A-Specific Outcomes

For research aimed at dissecting the specific role of the 5-HT1A receptor in complex systems (e.g., brain slice electrophysiology, in vivo microdialysis for neurotransmitter release, or behavioral assays), Robalzotan (NAD-299) is the superior tool compound. Its >400-fold selectivity over other receptors [1] ensures that observed effects are directly attributable to 5-HT1A blockade, minimizing the risk of data misinterpretation from confounding adrenergic or dopaminergic activity common with antagonists like WAY-100635 [2]. This is critical for studies investigating the 5-HT1A receptor's role in cognition [3], anxiety, depression, or neurodevelopment.

Radioligand Development and PET Imaging for CNS Target Engagement Studies

Robalzotan's high affinity for the 5-HT1A receptor (Kd = 0.17 nM in rat, 0.16 nM in human) and its characterization as a neutral antagonist make it an ideal scaffold for developing radioligands like [11C]NAD-299 for Positron Emission Tomography (PET) [4]. It is established as one of the most successful PET tracers for visualizing 5-HT1A receptors in vivo [5]. Its dose-dependent brain occupancy has been quantitatively established in both primates and humans [6], making it invaluable for target engagement studies in CNS drug development, particularly for determining the optimal dose of new 5-HT1A-targeting therapeutics.

Preclinical Modeling of Cholinergic Deficit and Cognitive Enhancement

Given its demonstrated efficacy in attenuating scopolamine-induced amnesia in rats, comparable to the clinical standard donepezil [3], Robalzotan is a validated tool for preclinical research into cognitive disorders such as Alzheimer's disease. Its ability to increase acetylcholine release in the frontal cortex and hippocampus [7] provides a strong mechanistic rationale for its use in studies exploring the therapeutic potential of 5-HT1A antagonism in treating cognitive impairment.

Calibration and Validation of 5-HT1A Receptor Occupancy Assays

Due to its well-characterized, saturable, and dose-dependent binding in vivo, Robalzotan can serve as a reference standard for calibrating ex vivo receptor occupancy assays (e.g., autoradiography) or in vivo imaging studies. The established relationship between its plasma concentration and brain receptor occupancy in both primates [6] and humans [8] allows researchers to use Robalzotan as a benchmark to validate the sensitivity and accuracy of their own experimental models for quantifying 5-HT1A target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Robalzotan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.